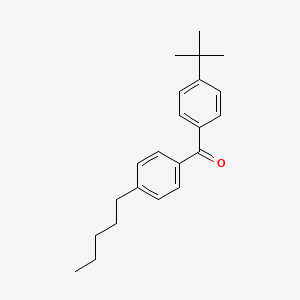

4-tert-Butyl-4'-n-pentylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-tert-Butyl-4’-n-pentylbenzophenone is an organic compound with the formula C22H28O . It has a molecular weight of 308.47 . The compound contains a total of 52 bonds, including 24 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .

Molecular Structure Analysis

The molecular structure of 4-tert-Butyl-4’-n-pentylbenzophenone is quite complex, with a total of 52 bonds. This includes 24 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .Physical And Chemical Properties Analysis

4-tert-Butyl-4’-n-pentylbenzophenone has a molecular weight of 308.47 . More detailed physical and chemical properties such as density, melting point, boiling point, etc., are not available in the current search results.Wissenschaftliche Forschungsanwendungen

Tetranuclear and Pentanuclear Compounds Synthesis

Tetranuclear and pentanuclear compounds of rare-earth metals have been synthesized using Schiff-base proligands, exhibiting potential for magnetic studies and applications due to their unique metal arrangements and magnetic interactions. These compounds show weak ferromagnetic and antiferromagnetic interactions, with some exhibiting single-molecule magnet behavior (Yadav et al., 2015).

Kinetics of Phenol Alkylation

Research on the kinetics of phenol alkylation with tert-butyl alcohol has identified efficient catalytic systems, offering insights into reaction mechanisms and optimization. Such studies are fundamental in the development of chemical synthesis processes, highlighting the importance of tert-butyl groups in enhancing reaction selectivity and efficiency (Elavarasan et al., 2011).

Endocrine Disruptors Detection

The determination of endocrine disruptors in water through derivatization techniques involving tert-butyl groups underscores the relevance of such chemical functionalities in environmental monitoring and safety assessments. This research focuses on improving the sensitivity and specificity of detecting harmful compounds in water sources (Mol et al., 2000).

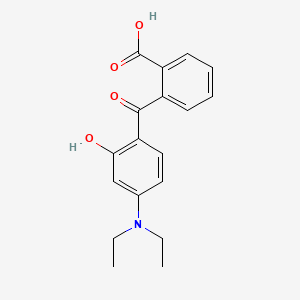

Excited-State Intramolecular Proton Transfer

Studies on compounds undergoing excited-state intramolecular proton transfer (ESIPT) reactions provide a foundation for understanding the photophysical properties of organic materials. Such research has implications for developing advanced materials for optoelectronics and lighting applications (Zhang et al., 2016).

Oxidation Product Identification in Polyethylene

The identification of oxidation products in polyethylene films, such as those derived from antioxidants containing tert-butyl groups, highlights the importance of chemical stability and degradation pathways in material science. Understanding these processes is crucial for improving the durability and performance of polymeric materials (Daun et al., 1974).

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)-(4-pentylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O/c1-5-6-7-8-17-9-11-18(12-10-17)21(23)19-13-15-20(16-14-19)22(2,3)4/h9-16H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIRDNNCGVINKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butyl-4'-n-pentylbenzophenone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.